6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Description
6-methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C13H10N6O4S and its molecular weight is 346.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives
Research by Heras et al. (2003) focused on synthesizing novel triazolo[1,5-a]triazin-7-ones, starting from 3-amino-5-sulfanyl-1,2,4-triazole and involving a sequence of reactions including alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation. This study highlights a method of producing highly functionalized [1,2,4]triazoles (Heras, Font, Linden, & Villalgordo, 2003).
Crystal Structure of Medicinal Product Triazavirin
Research by Voinkov et al. (2018) reported the X-ray data of a structurally related compound, 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate. This study provided insights into the molecular structure of this compound (Voinkov, Drokin, Ulomskiy, Slepukhin, Rusinov, & Chupakhin, 2018).
Chemical Reactions and Derivatives
Facile Synthesis with Fungicidal Activity
El-Telbani et al. (2007) conducted a study on the condensation of related triazole and triazine compounds with ethyl cyanoacetate, leading to derivatives with preliminary fungicidal activity. This research is significant for its application in developing fungicides (El-Telbani, Swellem, & Nawwar, 2007).
Synthesis of Allylic Derivatives
A study by Hwang et al. (2006) focused on synthesizing allylic derivatives of a similar compound, 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. The study provided insights into molecular structures and characterization through NMR and X-ray diffraction experiments (Hwang, Jane, Lai, Tu, & Lee, 2006).
Biological and Antimicrobial Applications
Synthesis and Antimicrobial Evaluation
Abdel-Monem (2010) synthesized new polyheterocyclic systems containing a 1,2,4-triazine moiety, which were screened for antimicrobial activity. This research contributed to the development of potential antimicrobial agents (Abdel-Monem, 2010).
Antioxidant Activity of Derivatives
Novodvorskyi et al. (2020) synthesized derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones and evaluated their antioxidant properties in vitro. This study is significant for its potential applications in combating diseases associated with oxidative stress (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Synthesis and Antimicrobial Study of New Fused Derivatives
El-Shehry et al. (2020) researched the synthesis of new fused derivatives of 1,2,4-triazine and evaluated their antimicrobial activity against bacterial and fungal strains. This research is pivotal for the development of new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020).
Inhibitory Activity Targeting CYP1A1
El Massry et al. (2012) synthesized novel fused 1,2,4-triazine derivatives and studied their inhibitory activities, particularly targeting CYP1A1 activity. This study has implications for developing anticancer drugs (El Massry, Asal, Khattab, Haiba, Awney, Helmy, Langer, & Amer, 2012).
Properties
IUPAC Name |
6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O4S/c1-7-11(21)14-12-15-16-13(18(12)17-7)24-6-10(20)8-2-4-9(5-3-8)19(22)23/h2-5H,6H2,1H3,(H,14,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLILZVGHZQOCGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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